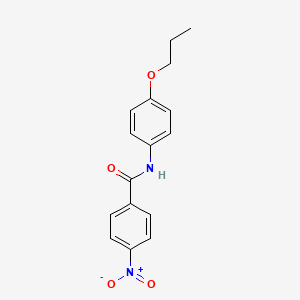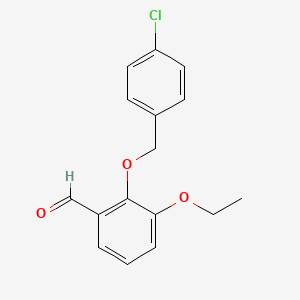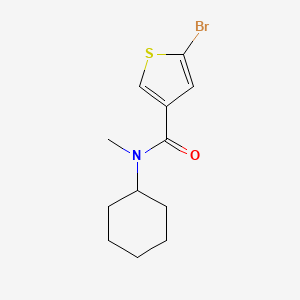
3-Hydroxycyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxycyclohexane-1-carboxamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carboxamide group (-CONH2) attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclohexane-1-carboxamide can be achieved through several methodsAnother method includes the biocatalytic synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, which can be further converted to the carboxamide derivative .
Industrial Production Methods: Industrial production of this compound typically involves the use of hydrolases for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives . These methods are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include cyclohexanone derivatives, amines, and substituted cyclohexane compounds .
Wissenschaftliche Forschungsanwendungen
3-Hydroxycyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3-Hydroxycyclohexane-1-carboxamide involves its interaction with various molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This property makes it a potential candidate for enzyme inhibition studies, particularly in the context of pharmaceutical research .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1-carboxamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and reactivity.
4-Azido-3-hydroxycyclohexane-1-carboxamide:
Uniqueness: 3-Hydroxycyclohexane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
3-hydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H13NO2/c8-7(10)5-2-1-3-6(9)4-5/h5-6,9H,1-4H2,(H2,8,10) |
InChI-Schlüssel |
ZHRSANJYFKREQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14914618.png)




